molecular formula C16H13ClO3 B362988 (E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid CAS No. 879642-95-2

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid

Cat. No.: B362988
CAS No.: 879642-95-2
M. Wt: 288.72 g/mol
InChI Key: GAPYHVXKEHLZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid is a synthetic cinnamic acid derivative intended for research use only. This compound features a chlorobenzyl ether group attached to the phenolic ring, a structural motif that may enhance its bioactive potential. Cinnamic acids are a well-studied class of phenylpropanoids that serve as key intermediates in the biosynthesis of numerous natural products and are known for a wide spectrum of biological activities . Researchers are investigating this specific analog for its potential applications in medicinal chemistry and chemical biology. Based on the activities of related compounds, its mechanism of action may involve enzyme inhibition; for instance, similar hydroxycinnamic acids have been identified as inhibitors of targets like macrophage migration inhibitory factor (MIF) and 5-lipoxygenase . The presence of the chlorobenzyl group is designed to influence the compound's lipophilicity and electronic properties, which can be critical for optimizing binding affinity to biological targets and modulating pharmacokinetic parameters. This reagent is particularly valuable for scientists developing novel pharmacophores or probing biochemical pathways. It is supplied for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-15-4-2-1-3-13(15)11-20-14-8-5-12(6-9-14)7-10-16(18)19/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPYHVXKEHLZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392922
Record name 3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879642-95-2
Record name 3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The ether bond is formed through an O-alkylation reaction between 4-hydroxyphenyl derivatives (e.g., 4-hydroxyphenol or 4-hydroxybenzaldehyde) and 2-chlorobenzyl halides (typically bromide or chloride). Key conditions include:

ParameterTypical ConditionsSource Citation
BasePotassium carbonate (K₂CO₃)
SolventDimethylformamide (DMF) or acetone
Temperature60–80°C, reflux
Reaction Time6–12 hours
Yield70–85%

This step often employs phase-transfer catalysts or iodide salts (e.g., KI) to enhance nucleophilicity.

Acrylic Acid Formation: Stereoselective Condensation

Knoevenagel Condensation

The α,β-unsaturated carboxylic acid is introduced via condensation between 4-((2-chlorobenzyl)oxy)benzaldehyde and malonic acid. Critical parameters include:

ParameterConditionsSource Citation
CatalystPiperidine or pyridine
SolventEthanol or toluene
Temperature80–100°C
Stereoselectivity>95% E-isomer
Yield60–75%

Mechanistic Insight : The base abstracts a proton from malonic acid, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the trans (E) double bond.

Alternative Methods: Wittig Reaction

For substrates lacking aldehyde functionality, the Wittig reaction offers an alternative route. A ylide generated from triphenylphosphine and ethyl bromoacetate reacts with 4-((2-chlorobenzyl)oxy)benzaldehyde:

Ph3P=CHCOOEt+ArCHOArCH=CHCOOEtHydrolysisArCH=CHCOOH\text{Ph}_3\text{P=CHCOOEt} + \text{ArCHO} \rightarrow \text{ArCH=CHCOOEt} \xrightarrow{\text{Hydrolysis}} \text{ArCH=CHCOOH}

ParameterConditionsSource Citation
Ylide PrecursorEthyl bromoacetate
SolventTetrahydrofuran (THF)
Temperature0°C to room temperature
Yield50–65%

Purification and Characterization

Crystallization Techniques

Crude product purification often involves recrystallization from ethanol/water mixtures or ethyl acetate/hexane systems.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J=16 Hz, 1H, CH=CO), 7.45–7.30 (m, 4H, aromatic), 5.21 (s, 2H, OCH₂), 6.98 (d, J=16 Hz, 1H, CH=CO).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

Challenges and Optimization

Steric Effects of 2-Chloro Substituent

The ortho-chloro group in 2-chlorobenzyl bromide introduces steric hindrance, necessitating prolonged reaction times or elevated temperatures during etherification.

Byproduct Formation

Competing side reactions, such as over-alkylation or hydrolysis of the benzyl ether, are mitigated by using anhydrous solvents and controlled stoichiometry.

Comparative Analysis of Methods

MethodAdvantagesLimitations
KnoevenagelHigh stereoselectivity, mild conditionsRequires aldehyde precursor
WittigVersatility in substrate scopeLower yields, air-sensitive reagents

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the conditions.

    Reduction: Formation of (E)-3-(4-((2-chlorobenzyl)oxy)phenyl)propanoic acid.

    Substitution: Formation of derivatives with different substituents on the benzyl group.

Scientific Research Applications

Organic Synthesis

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid serves as a crucial building block in organic synthesis. It can be employed to synthesize more complex molecules through various chemical reactions such as:

  • Knoevenagel Condensation : This reaction helps in forming carbon-carbon bonds, which are essential for constructing larger organic frameworks.
  • Substitution Reactions : The chlorobenzyl group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.

Research indicates that this compound exhibits significant biological properties, making it a candidate for drug development. Notable areas of investigation include:

  • Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may have therapeutic potential in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary tests indicate efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Pharmaceutical Development

The compound is being explored as a lead compound for new pharmaceuticals targeting specific enzymes or receptors. Its unique structure enhances its interaction with biological targets, which could lead to the development of effective treatments for conditions such as:

  • Cancer : Research into its anticancer properties is ongoing, with preliminary results indicating potential efficacy against certain cancer cell lines.
  • Neurodegenerative Diseases : Its ability to inhibit cholinesterase enzymes positions it as a candidate for treating diseases like Alzheimer's.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro using human cell lines. The results demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains, including resistant strains of Staphylococcus aureus. The findings revealed that it exhibited comparable activity to established antibiotics, suggesting its potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of (E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

(a) 4-Bromo vs. 2-Chloro Substitution
  • However, conversion to its glycine ethyl ester hybrid (compound 3) enhances COX-2 inhibition (IC50 = 6 µM) and improves pharmacokinetic properties, adhering to Lipinski's rule of five . Comparison: The 2-chloro substituent in the target compound introduces steric hindrance and alters electronic effects compared to the 4-bromo analog. This may reduce LOX affinity but could enhance selectivity for other targets.
(b) Dichloro Substitutions
  • (E)-3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)acrylic acid (CAS: 385383-41-5): The additional 4-chloro substituent increases lipophilicity (logP) and may enhance membrane permeability. No direct activity data is available, but increased halogenation often correlates with improved binding to hydrophobic enzyme pockets .

Functional Group Modifications

(a) Ester vs. Free Acid Derivatives
  • Ethyl 2-(2-Chlorobenzyl)acrylate (INF39) :
    • This ester derivative inhibits the NLRP3 inflammasome but lacks the free carboxylic acid group. Esterification improves cell permeability but may reduce target specificity compared to the free acid form .
  • Glycine Hybrids :
    • The glycine ethyl ester derivative of the 4-bromo analog (compound 3) shows enhanced COX-2 inhibition (IC50 = 6 µM vs. inactive parent acid), demonstrating the importance of functional group additions for modulating activity .
(b) Cyanoacrylic Acid Derivatives
  • The trifluoromethyl groups further increase lipophilicity and metabolic stability .

Pharmacokinetic and Drug-Likeness Profiles

Compound ClogP<sup>a</sup> Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Lipinski Violations Key Activities
Target Compound (2-Chloro) ~3.2 288.73 1 4 0 N/A<sup>b</sup>
4-Bromo Analog (Free Acid) ~3.8 347.6 1 4 0 LOX Inhibition (IC50 = 80 µM)
4-Bromo Glycine Ester Hybrid ~2.5 422.3 2 6 0 COX-2 Inhibition (IC50 = 6 µM)
2,4-Dichloro Analog ~4.1 323.17 1 4 0 N/A

<sup>a</sup> Calculated using ChemDraw.

Biological Activity

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid, a compound belonging to the class of acrylic acids, exhibits a range of biological activities that have garnered significant interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorobenzyl ether moiety attached to a phenyl group, which is further connected to an acrylic acid backbone. This unique structure enhances its reactivity and specificity towards biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking metabolic pathways critical for cell survival and proliferation.
  • Receptor Interaction : It can modulate the activity of cell surface receptors involved in signaling pathways related to inflammation and cancer progression.
  • Gene Expression Modulation : The compound influences gene expression patterns, affecting cellular responses to external stimuli.

1. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in various cell types. This effect is particularly relevant for conditions characterized by chronic inflammation.

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes. Studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's effects on cell cycle regulation and tumor growth inhibition have been documented in vitro.

Case Studies and Experimental Data

A selection of studies highlights the biological activities of this compound:

StudyBiological ActivityFindings
Anti-inflammatoryInhibited TNF-alpha production in macrophages.
AntimicrobialEffective against Staphylococcus aureus with an MIC of 32 µg/mL.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM.

Q & A

Q. What are the common synthetic routes for (E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid?

The synthesis typically involves a multi-step process:

  • Etherification : Reaction of 2-chlorobenzyl bromide with 4-hydroxyphenylacetic acid to form the benzyloxy intermediate.
  • Aldol Condensation : The intermediate undergoes condensation with an acrylic acid derivative to yield the final product. Key reaction conditions include using sodium hydroxide in ethanol for etherification and acetic anhydride as a catalyst for condensation .

Q. How does the chlorobenzyl substituent influence the compound’s chemical properties?

The 2-chlorobenzyl group enhances lipophilicity and steric bulk, improving membrane permeability in biological systems. The chlorine atom’s electron-withdrawing effect stabilizes the phenyl ring, influencing reactivity in electrophilic substitutions .

Q. What characterization techniques are essential for confirming its structure?

  • NMR Spectroscopy : To verify the (E)-configuration of the acrylic acid moiety and substitution pattern on the phenyl ring.
  • Mass Spectrometry (HRMS) : For molecular weight confirmation (C₁₆H₁₃ClO₃, MW ~288.73 g/mol).
  • Melting Point Analysis : Consistency with reported values (e.g., 209–210°C for analogs) ensures purity .

Q. What are its primary biological activities in preclinical studies?

Demonstrated activities include:

  • Anticancer : Apoptosis induction via caspase-3 activation.
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ ~5 μM in murine macrophage models). These effects are attributed to the compound’s interaction with signaling pathways like NF-κB .

Q. How does its stability vary under different storage conditions?

The compound is stable at −20°C in inert atmospheres but degrades in aqueous solutions at pH >7 due to hydrolysis of the ester linkage. Stability assays recommend using amber vials and desiccants .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst Optimization : Palladium on carbon (Pd/C) increases aldol condensation efficiency (yield >85%).
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol improves purity (>95%) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 5–15 μM for COX-2 inhibition) may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line: RAW 264.7 vs. THP-1).
  • Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .

Q. How do structural analogs compare in structure-activity relationship (SAR) studies?

CompoundSubstituentBioactivity (vs. Target Compound)
3-(4-Methoxyphenyl)acrylic acidMethoxyLower COX-2 inhibition (IC₅₀ ~25 μM)
(E)-3-(4-(3-Fluorobenzyl)oxy)phenyl)acrylic acidFluoroSimilar anticancer activity but reduced solubility
The 2-chlorobenzyl group optimizes a balance between potency and physicochemical properties .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Docking : AutoDock Vina identifies binding to COX-2’s hydrophobic pocket (ΔG = −9.2 kcal/mol).
  • DFT Calculations : B3LYP/6-31G(d) models reveal charge distribution at the acrylate group enhances hydrogen bonding .

Q. What experimental approaches elucidate its mechanism of action in cancer cells?

  • Western Blotting : Detect caspase-3 cleavage in treated HeLa cells.
  • RNA-Seq : Identify downregulation of anti-apoptotic genes (e.g., BCL-2).
  • Flow Cytometry : Quantify apoptosis via Annexin V/PI staining .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.